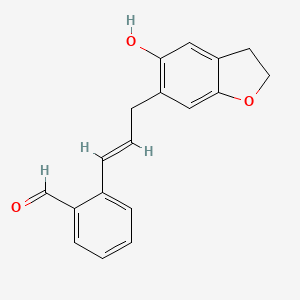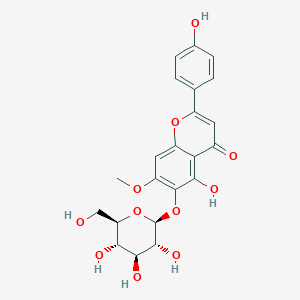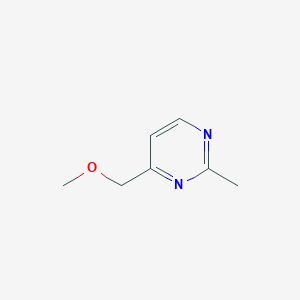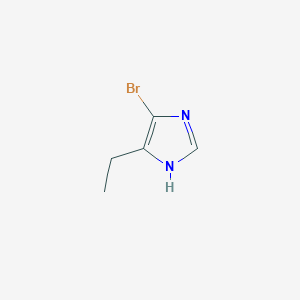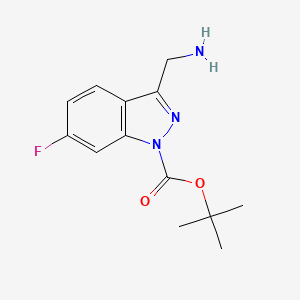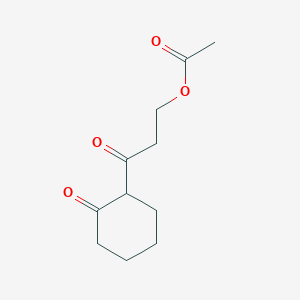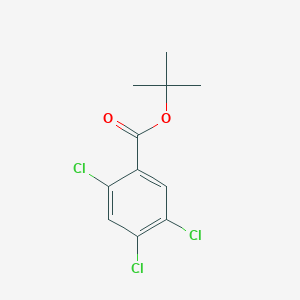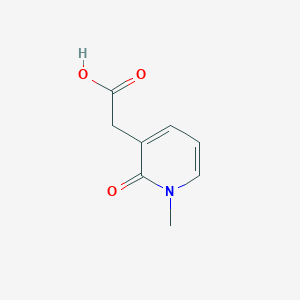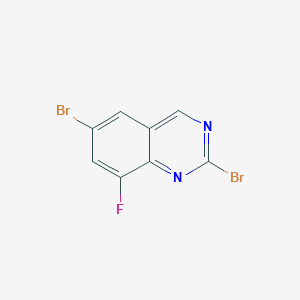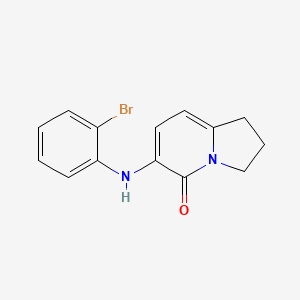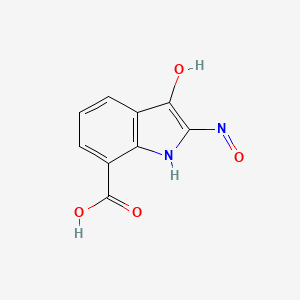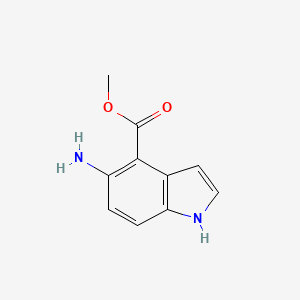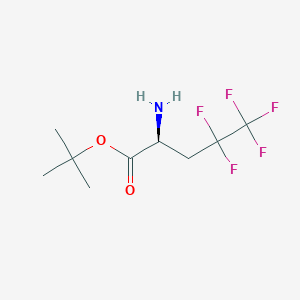
tert-Butyl(S)-2-amino-4,4,5,5,5-pentafluoropentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl(S)-2-amino-4,4,5,5,5-pentafluoropentanoate is an organic compound that features a tert-butyl group, an amino group, and a pentafluoropentanoate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl(S)-2-amino-4,4,5,5,5-pentafluoropentanoate typically involves the esterification of the corresponding amino acid with tert-butanol. One common method involves the use of anhydrous magnesium sulfate and boron trifluoride diethyl etherate as catalysts . The reaction is carried out under controlled conditions to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow microreactor systems. These systems offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes .
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl(S)-2-amino-4,4,5,5,5-pentafluoropentanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using tert-butyl hydroperoxide in the presence of suitable catalysts.
Reduction: Reduction reactions can be carried out using sodium borohydride to convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: tert-Butyl hydroperoxide and tetrabutylammonium iodide.
Reduction: Sodium borohydride.
Substitution: Various alkyl halides and nucleophiles.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted amino acid esters.
Wissenschaftliche Forschungsanwendungen
tert-Butyl(S)-2-amino-4,4,5,5,5-pentafluoropentanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a probe in NMR studies.
Biology: Employed in the study of protein-ligand interactions and enzyme mechanisms.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of tert-Butyl(S)-2-amino-4,4,5,5,5-pentafluoropentanoate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, modulating their activity through binding interactions . The pathways involved may include signal transduction and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
tert-Butyl(S)-2-amino-4,4,5,5,5-pentafluoropentanoate is unique due to its combination of a tert-butyl group, an amino group, and a pentafluoropentanoate moiety. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C9H14F5NO2 |
|---|---|
Molekulargewicht |
263.20 g/mol |
IUPAC-Name |
tert-butyl (2S)-2-amino-4,4,5,5,5-pentafluoropentanoate |
InChI |
InChI=1S/C9H14F5NO2/c1-7(2,3)17-6(16)5(15)4-8(10,11)9(12,13)14/h5H,4,15H2,1-3H3/t5-/m0/s1 |
InChI-Schlüssel |
UQFNNYKTBXYIJD-YFKPBYRVSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)[C@H](CC(C(F)(F)F)(F)F)N |
Kanonische SMILES |
CC(C)(C)OC(=O)C(CC(C(F)(F)F)(F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


